N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzodioxole moiety and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7,8-dimethyl-4-oxo-4H-chromene.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromene core through an amide bond formation. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromene core, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Various substituted benzodioxole and chromene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure suggests possible interactions with biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In material science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could facilitate binding to specific proteins, while the chromene core might interact with nucleic acids or other cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Another compound featuring the benzodioxole moiety, but with different functional groups.
7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: A simpler analog lacking the benzodioxole moiety.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the benzodioxole and chromene structures, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H17NO5/c1-11-3-5-14-15(22)8-18(26-19(14)12(11)2)20(23)21-9-13-4-6-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
SQXFEASLFLQEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.